MS8709

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C64H95F2N11O7S |

|---|---|

Molecular Weight |

1200.6 g/mol |

IUPAC Name |

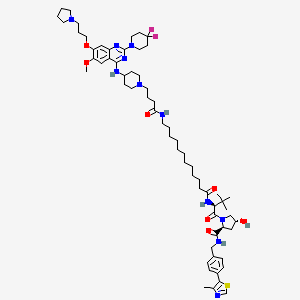

(2S,4R)-1-[(2S)-2-[12-[4-[4-[[2-(4,4-difluoropiperidin-1-yl)-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-yl]amino]piperidin-1-yl]butanoylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C64H95F2N11O7S/c1-45-57(85-44-69-45)47-23-21-46(22-24-47)42-68-60(81)52-39-49(78)43-77(52)61(82)58(63(2,3)4)72-56(80)19-13-11-9-7-6-8-10-12-14-29-67-55(79)20-17-32-75-34-25-48(26-35-75)70-59-50-40-53(83-5)54(84-38-18-33-74-30-15-16-31-74)41-51(50)71-62(73-59)76-36-27-64(65,66)28-37-76/h21-24,40-41,44,48-49,52,58,78H,6-20,25-39,42-43H2,1-5H3,(H,67,79)(H,68,81)(H,72,80)(H,70,71,73)/t49-,52+,58-/m1/s1 |

InChI Key |

CLUWNSLFLMBFKA-RMCUFUCFSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCCNC(=O)CCCN4CCC(CC4)NC5=NC(=NC6=CC(=C(C=C65)OC)OCCCN7CCCC7)N8CCC(CC8)(F)F)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCCNC(=O)CCCN4CCC(CC4)NC5=NC(=NC6=CC(=C(C=C65)OC)OCCCN7CCCC7)N8CCC(CC8)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of Targeted Protein Degradation: A Technical Overview of MS8709's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, the targeted degradation of pathogenic proteins represents a paradigm shift from traditional inhibition strategies. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide delves into the core mechanism of action of MS8709, a first-in-class PROTAC degrader of the histone methyltransferases G9a and GLP. This document provides a comprehensive overview of its molecular function, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its activity.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule engineered to simultaneously bind to the target proteins G9a and G9a-like protein (GLP) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] G9a and GLP are lysine (B10760008) methyltransferases that play crucial roles in gene silencing through the methylation of histone H3 at lysine 9 (H3K9).[3] Their aberrant expression is implicated in the progression of various cancers.[3][4]

The mechanism of action of this compound unfolds in a series of orchestrated steps:

-

Ternary Complex Formation: this compound, containing a ligand for G9a/GLP based on the inhibitor UNC0642 and a ligand for VHL, facilitates the formation of a ternary complex, bringing G9a/GLP into close proximity with the VHL E3 ligase.[2][5]

-

Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of G9a and GLP. This results in the formation of a polyubiquitin (B1169507) chain on the target proteins.

-

Proteasomal Degradation: The polyubiquitinated G9a and GLP are then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and proteolytically degrades G9a and GLP into small peptides, effectively eliminating them from the cell.[3]

This catalytic process allows a single molecule of this compound to induce the degradation of multiple target protein molecules, leading to a potent and sustained downstream biological effect. The degradation of G9a and GLP by this compound has been shown to be dependent on both VHL and the ubiquitin-proteasome system (UPS).[1][5]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro studies across different cancer cell lines. The key parameters are the half-maximal degradation concentration (DC50), which represents the concentration of the compound required to degrade 50% of the target protein, and the half-maximal growth inhibition (GI50), which indicates the concentration at which the compound inhibits cell growth by 50%.

| Parameter | Cell Line | Target | Value | Reference |

| DC50 | 22Rv1 (Prostate Cancer) | G9a | 274 nM | [1] |

| 22Rv1 (Prostate Cancer) | GLP | 260 nM | [1] | |

| GI50 | 22Rv1 (Prostate Cancer) | - | 4.1 µM | [1][2] |

| K562 (Leukemia) | - | 2 µM | [2] | |

| H1299 (Lung Cancer) | - | 5 µM | [1] |

Signaling Pathway and Experimental Workflow Diagrams

To visually elucidate the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams are provided.

Caption: A diagram illustrating the PROTAC-mediated degradation of G9a/GLP by this compound.

Caption: A flowchart outlining the key steps in the Western blot analysis of G9a/GLP degradation.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in the characterization of this compound.

Western Blot Analysis for G9a/GLP Degradation

This protocol is used to determine the extent of G9a and GLP protein degradation in cancer cells following treatment with this compound.

-

Cell Culture and Treatment:

-

Prostate cancer (22Rv1), leukemia (K562), and non-small cell lung cancer (H1299) cells are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are seeded in 6-well plates and allowed to adhere overnight.

-

The following day, cells are treated with various concentrations of this compound (e.g., 0.3, 1, and 3 µM) or the parent inhibitor UNC0642 for 24 hours. A DMSO-treated group serves as a vehicle control.[5]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

-

Protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for G9a, GLP, and H3K9me2. Antibodies for a housekeeping protein such as β-actin or vinculin are used as a loading control.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The levels of G9a and GLP are normalized to the loading control.

-

Cell Viability (GI50) Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

-

Cell Seeding and Treatment:

-

22Rv1, K562, or H1299 cells are seeded in 96-well plates at an appropriate density.

-

After 24 hours, cells are treated with a serial dilution of this compound or UNC0642 for 7 to 8 days.[2]

-

-

Viability Measurement:

-

Cell viability is assessed using a WST-8 (CCK-8) assay.

-

At the end of the treatment period, the WST-8 reagent is added to each well, and the plate is incubated for 1-4 hours.

-

The absorbance at 450 nm is measured using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell growth inhibition is calculated relative to the DMSO-treated control cells.

-

The GI50 value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

In Vivo Pharmacokinetic Study in Mice

This protocol evaluates the pharmacokinetic properties of this compound in a mouse model.

-

Animal Model and Dosing:

-

Sample Collection:

-

Blood samples are collected from the mice at various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Bioanalysis:

-

The concentration of this compound in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2) are calculated using appropriate software. The results from a study showed that after a single 50 mg/kg IP injection in mice, the plasma concentration of this compound remained above 5 μM for 8 hours.[3]

-

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation, offering a novel therapeutic strategy for cancers driven by the aberrant activity of G9a and GLP. Its mechanism of action, centered on the PROTAC technology to induce the degradation of these key epigenetic regulators, has been robustly characterized through a series of in vitro and in vivo studies. The data presented in this guide underscore the potency and selectivity of this compound, while the detailed experimental protocols provide a framework for its further investigation and development. As research in targeted protein degradation continues to evolve, molecules like this compound will undoubtedly play a pivotal role in shaping the future of precision medicine.

References

- 1. This compound | G9a/GLP degrader | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

MS8709: A Technical Guide to the First-in-Class G9a/GLP PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

The lysine (B10760008) methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1) are critical regulators of gene expression, primarily through the mono- and dimethylation of histone H3 on lysine 9 (H3K9me1/2). Overexpression and aberrant activity of the G9a/GLP complex have been implicated in the progression of numerous cancers, where they contribute to oncogenesis through both their catalytic and non-catalytic scaffolding functions. Traditional catalytic inhibitors of G9a/GLP have shown limited therapeutic efficacy, as they fail to address the non-catalytic roles of these proteins. MS8709 is a first-in-class, potent, and selective proteolysis targeting chimera (PROTAC) designed to induce the degradation of both G9a and GLP. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.

Introduction: The Rationale for G9a/GLP Degradation

G9a and GLP are key epigenetic modifiers that establish and maintain transcriptionally repressive heterochromatin.[1][2][3][4] Their oncogenic roles extend beyond their methyltransferase activity to include scaffolding functions that stabilize protein complexes involved in tumor progression.[1][2][3] Catalytic inhibitors can block methylation but leave the protein intact, allowing these non-catalytic activities to persist.

PROTACs offer a superior therapeutic strategy by hijacking the cell's own ubiquitin-proteasome system (UPS) to eliminate the entire target protein.[4][5][6] this compound is a heterobifunctional molecule that exemplifies this approach. It is constructed from three key components:

-

A G9a/GLP binder: Based on the established G9a/GLP inhibitor UNC0642.[1][4][7]

-

An E3 Ligase Ligand: A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][7]

-

A Linker: An 11-carbon alkyl chain that optimally connects the two binding moieties.[7]

This design allows this compound to simultaneously engage G9a/GLP and the VHL E3 ligase, inducing the formation of a ternary complex that leads to the polyubiquitination and subsequent proteasomal degradation of G9a and GLP.[3][5][6]

Mechanism of Action of this compound

This compound induces the degradation of G9a and GLP in a manner that is dependent on concentration, time, and the ubiquitin-proteasome system.[1][2][4] The degradation process is VHL-dependent, as demonstrated by experiments using a negative control compound, MS8709N (compound 14) , which contains a diastereomer of the VHL ligand that is unable to engage the E3 ligase.[4][6] While MS8709N retains its ability to inhibit the catalytic activity of G9a/GLP, it fails to induce their degradation.[4][6] Furthermore, this compound's activity is specific to protein reduction, as it does not alter the mRNA expression levels of G9a or GLP.[1][2][3]

Figure 1. Mechanism of this compound-induced G9a/GLP Degradation.

Quantitative Data Summary

This compound has demonstrated potent and specific degradation of G9a/GLP, leading to superior anti-proliferative activity compared to its parent inhibitor, UNC0642.

Table 1: In Vitro Degradation Activity

| Compound | Target | Cell Line | DC₅₀ (nM) | Notes |

| This compound | G9a | 22Rv1 (Prostate) | 274 | Induces >70% degradation at 0.3 µM.[3][7] |

| This compound | GLP | 22Rv1 (Prostate) | 260 | Induces ~50% degradation at 0.3 µM.[3][7] |

Table 2: Anti-proliferative Activity

| Compound | Cell Line | Cancer Type | GI₅₀ (µM) | Treatment Duration |

| This compound | 22Rv1 | Prostate | 4.1 | 7 days[3][6][8] |

| This compound | K562 | Leukemia | 2.0 | 7 days[3][4] |

| This compound | H1299 | Lung | 5.0 | 8 days[3][4][8] |

| UNC0642 | 22Rv1, K562 | Prostate, Leukemia | No significant effect | 7 days[4][6] |

Table 3: Selectivity Profile

| Compound | Concentration | Assayed Targets | Result |

| This compound | 10 µM | Panel of 21 protein methyltransferases | No significant inhibition[4][8] |

| This compound | Up to 3 µM | EZH2, PRMT7, SET7/9 (in 22Rv1 cells) | No degradation observed[4][8] |

Table 4: Mouse Pharmacokinetics

| Compound | Dose & Route | Cₘₐₓ (µM) | Time to Cₘₐₓ (h) | Plasma Concentration at 8h (µM) |

| This compound | 50 mg/kg (i.p.) | 27 ± 0.6 | 0.5 | >5 |

Data from a single intraperitoneal injection study in mice. The plasma levels achieved are above the necessary GI₅₀ and DC₅₀ values for in vitro activity.[3][4]

Experimental Protocols & Methodologies

Detailed protocols are essential for the replication and extension of these findings.

Cell Culture and Treatment

-

Cell Lines: 22Rv1 (prostate cancer), K562 (leukemia), and H1299 (non-small cell lung cancer) cells are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: this compound, UNC0642, or other test compounds are dissolved in DMSO to create stock solutions. For experiments, cells are treated with the compounds at the indicated concentrations for specified durations (e.g., 24 hours for Western blot analysis, 7-8 days for cell viability assays). The final DMSO concentration in the culture medium should be kept constant across all treatments, typically ≤ 0.1%.

Western Blotting for Protein Degradation

This workflow is used to quantify the levels of G9a, GLP, and downstream epigenetic marks like H3K9me2.

Figure 2. Standard Western Blotting Workflow.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Antibodies: Primary antibodies against G9a, GLP, H3K9me2, and loading controls (e.g., Vinculin, β-actin) are used. Secondary antibodies are HRP-conjugated.

-

Detection: Enhanced chemiluminescence (ECL) reagents are used for detection.

-

Quantification: Band intensities are measured using software like ImageJ, and protein levels are normalized to the loading control.

Cell Viability Assay

-

Method: WST-8 (CCK-8) or similar colorimetric assays are used to measure cell proliferation.

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat with a serial dilution of the test compound (e.g., this compound, UNC0642) for an extended period (e.g., 7-8 days).

-

Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability relative to DMSO-treated controls and determine GI₅₀ values using non-linear regression analysis (e.g., in GraphPad Prism).[4][6]

-

In Vitro Methyltransferase Assay

-

Purpose: To assess the selectivity of this compound against a panel of other protein methyltransferases.[4][6]

-

Method: Radioactive methyltransferase assays are typically employed.

-

Procedure:

-

The assay is performed with a specific methyltransferase enzyme, its substrate (e.g., a histone peptide), and a radioactive methyl donor (S-adenosyl-L-[methyl-³H]methionine).

-

This compound is added at a high concentration (e.g., 10 µM) to assess its inhibitory potential.

-

The reaction mixture is incubated, and the incorporation of the [³H]methyl group into the substrate is measured using a scintillation counter.

-

The percentage of inhibition is calculated relative to a control reaction without the compound.

-

Conclusion and Future Directions

This compound is a valuable chemical probe and a promising therapeutic lead that effectively degrades G9a and GLP.[1][2] By eliminating both the catalytic and non-catalytic functions of these oncogenic proteins, this compound demonstrates superior anti-proliferative effects in various cancer cell lines compared to traditional inhibitors.[1][2][3] Its favorable pharmacokinetic properties in mice support its potential for in vivo studies to establish efficacy in preclinical cancer models.[3][4] Future research should focus on validating its anti-tumor activity in vivo, exploring potential resistance mechanisms, and further optimizing its drug-like properties for clinical development. This compound represents a significant advancement in targeting epigenetic regulators and underscores the power of the PROTAC modality in cancer therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | G9a/GLP degrader | Probechem Biochemicals [probechem.com]

Technical Guide: MS8709-Mediated Recruitment of VHL E3 Ligase for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MS8709, a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the lysine (B10760008) methyltransferases G9a and G9a-like protein (GLP). This compound functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate G9a and GLP.[1][2][3] This document details the mechanism of action, quantitative performance metrics, and relevant experimental protocols for studying this compound.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the target proteins G9a/GLP (derived from the inhibitor UNC0642), a ligand that recruits the VHL E3 ligase, and a flexible linker connecting the two.[1][4] By simultaneously binding to both G9a/GLP and VHL, this compound acts as a molecular bridge, inducing the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated G9a/GLP is then recognized and degraded by the 26S proteasome.[2] This degradation approach is advantageous as it eliminates both the catalytic and non-catalytic functions of the target proteins.[3][5]

Caption: Mechanism of this compound-induced protein degradation.

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize its degradation potency (DC50), concentration-dependent degradation efficiency, and anti-proliferative activity (GI50).

Table 1: Degradation Potency (DC50) of this compound in 22Rv1 Prostate Cancer Cells

| Target Protein | DC50 (nM) |

|---|---|

| G9a | 274 |

| GLP | 260 |

Data sourced from references[3][6].

Table 2: Concentration-Dependent Degradation of G9a and GLP by this compound

| Cell Line | Concentration (µM) | G9a Degradation (%) | GLP Degradation (%) | Treatment Time (hours) |

|---|---|---|---|---|

| 22Rv1 | 0.3 | >70% | ~50% | 24 |

| 22Rv1 | 3.0 | Complete | Complete | 24 |

Data represents mean values from at least two independent experiments. Sourced from references[1][2][7].

Table 3: Anti-proliferative Activity (GI50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

|---|---|---|

| 22Rv1 | Prostate Cancer | 4.1 |

| K562 | Myelogenous Leukemia | 2.0 |

| H1299 | Non-Small Cell Lung Cancer | 5.0 |

Data sourced from references[3][6].

Experimental Protocols & Workflows

This section outlines detailed methodologies for key experiments used to characterize the activity of this compound.

This protocol is used to quantify the reduction in G9a and GLP protein levels following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., 22Rv1, K562, H1299) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 4, 8, 24, 48 hours).[7]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample, load onto an SDS-polyacrylamide gel, and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against G9a, GLP, and a loading control (e.g., Vinculin, β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control and compare it to the DMSO-treated control to determine the percentage of degradation.[2]

Caption: Western Blotting workflow for degradation analysis.

This assay confirms that this compound-induced degradation occurs via the ubiquitin-proteasome system by detecting the polyubiquitination of target proteins.

Protocol:

-

Cell Transfection (Optional but recommended): Co-transfect cells (e.g., HEK293T) with plasmids expressing His-tagged Ubiquitin and the target protein (e.g., HA-tagged G9a).

-

Treatment: Treat the transfected cells with this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours. The proteasome inhibitor is crucial to allow the accumulation of polyubiquitinated proteins. A negative control group without this compound should be included.

-

Denaturing Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

-

His-Tag Pulldown: Dilute the lysate to reduce SDS concentration and perform a pulldown of His-tagged ubiquitinated proteins using Ni-NTA agarose (B213101) beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the bound proteins and analyze them by Western blotting using an antibody against the target protein (e.g., anti-HA or anti-G9a). An increase in high-molecular-weight smears in the this compound-treated lane indicates target polyubiquitination.

Caption: Workflow for in-cell ubiquitination assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to directly measure the formation of the POI-PROTAC-E3 ligase ternary complex in a high-throughput format.

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.05% Tween-20).[8] Reconstitute purified, tagged proteins: GST-tagged VCB (VHL complex), His-tagged G9a/GLP, a Europium (Eu)-labeled anti-GST antibody (donor), and a Cy5-labeled anti-His antibody (acceptor).

-

Assay Plate Setup: In a 384-well plate, add the assay components. A typical reaction includes His-G9a/GLP, GST-VCB complex, and serial dilutions of this compound.

-

Antibody Addition: Add the Eu-anti-GST and Cy5-anti-His antibodies to the wells.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow complex formation and antibody binding.

-

Signal Reading: Read the plate on a TR-FRET-capable microplate reader. Excite the Europium donor at ~340 nm and measure emissions at two wavelengths: 620 nm (donor) and 665 nm (acceptor).[9]

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). An increase in this ratio indicates the proximity of the donor and acceptor fluorophores, confirming the formation of the ternary complex induced by this compound.

Caption: TR-FRET assay workflow for ternary complex detection.

VHL-Dependent Mechanism of Action

The degradation of G9a and GLP by this compound is critically dependent on the recruitment of VHL and the functionality of the ubiquitin-proteasome system.[3][6] This has been validated through experiments where the degradation effect is abrogated by co-treatment with VHL ligands that compete for binding, or by using proteasome inhibitors like MG132. Furthermore, a negative control compound, where the VHL-binding moiety is chemically modified to abolish interaction, fails to induce degradation, confirming that VHL engagement is essential for the activity of this compound. The selectivity of this compound is high; it does not induce the degradation of other tested protein methyltransferases such as EZH2, PRMT7, and SET7/9.[2][6]

Caption: VHL-dependent degradation pathway and points of inhibition.

Conclusion

This compound is a potent and selective G9a/GLP degrader that effectively recruits the VHL E3 ligase to induce target degradation via the ubiquitin-proteasome system.[2][6] Its ability to eliminate both catalytic and non-catalytic functions of G9a/GLP gives it superior anti-proliferative activity compared to parent catalytic inhibitors.[3] The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the biological functions of G9a/GLP and exploring the therapeutic potential of this compound for treating G9a/GLP-dependent cancers.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | G9a/GLP degrader | Probechem Biochemicals [probechem.com]

- 7. biorxiv.org [biorxiv.org]

- 8. bmglabtech.com [bmglabtech.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

G9a/GLP Methyltransferases: A Technical Guide to Core Biological Functions and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The euchromatic histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1) are critical epigenetic regulators that primarily catalyze the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1/2), marks predominantly associated with transcriptional repression. Operating primarily as a stable heterodimer, the G9a/GLP complex is fundamental to a vast array of biological processes, including embryonic development, cellular differentiation, and the maintenance of genomic stability. Dysregulation of G9a/GLP activity is increasingly implicated in the pathogenesis of numerous human diseases, most notably cancer, where their overexpression often correlates with poor prognosis. This technical guide provides an in-depth exploration of the core biological functions of G9a and GLP, detailed experimental protocols for their study, quantitative data on their activity and expression, and a review of their roles in key signaling pathways, offering a valuable resource for researchers and professionals in drug development.

Core Biological Functions of the G9a/GLP Complex

G9a and GLP share significant sequence homology, particularly within their catalytic SET domains, and exist almost exclusively as a stoichiometric heteromeric complex in vivo.[1][2][3] This complex is the primary driver for H3K9me1 and H3K9me2 in euchromatic regions.[1][4] While G9a appears to be the dominant catalytic subunit, the presence of GLP is crucial for the stability of G9a.[1][3]

1.1. Transcriptional Repression and Chromatin Structure

The principal function of the G9a/GLP complex is the establishment of repressive chromatin domains. The deposition of H3K9me2 creates binding sites for effector proteins, such as Heterochromatin Protein 1 (HP1), which subsequently recruits further silencing machinery, leading to chromatin compaction and gene silencing.[2][3] This mechanism is essential for the silencing of developmental genes in differentiated cells and the maintenance of cellular identity.

1.2. Embryonic Development and Cellular Differentiation

The vital role of G9a/GLP in development is underscored by the fact that knockout of either G9a or GLP in mice results in early embryonic lethality.[4] The complex is a gatekeeper of cellular differentiation, repressing pluripotency factors to allow for lineage commitment.[4] For instance, G9a/GLP activity is required for the silencing of the homeobox gene Oct3/4, a key pluripotency factor.[2]

1.3. Non-Histone Substrate Methylation

Beyond histones, the G9a/GLP complex methylates a growing list of non-histone proteins, thereby modulating their function. This expands the regulatory reach of these enzymes beyond transcriptional control. Notable non-histone substrates include:

-

p53: G9a and GLP can dimethylate the tumor suppressor p53 at lysine 373, which is associated with inactive p53.[5]

-

DNA Methyltransferases (DNMTs): G9a/GLP can methylate DNMT3a, creating a link between histone and DNA methylation to enforce gene silencing.

-

Itself (Automethylation): G9a can automethylate, which creates a binding site for HP1, thus playing a role in the recruitment of the silencing machinery.[2]

-

Other proteins: A variety of other proteins involved in chromatin biology and transcription, such as C/EBPβ, are also substrates.[2]

Quantitative Data on G9a/GLP

Kinetic Parameters

Understanding the enzymatic kinetics of G9a and GLP is crucial for the development of targeted inhibitors. While they share substrate specificity, their catalytic efficiencies can differ.

| Enzyme | Substrate | Km (μM) | kcat (h-1) | Reference |

| G9a | H3 (1-21) peptide | 0.9 | 88 | |

| G9a | S-adenosyl-L-methionine (SAM) | 1.8 | 88 |

Expression Levels in Cancer

Upregulation of G9a and GLP is a common feature in a wide range of cancers and often correlates with more aggressive disease and poorer patient outcomes.

| Cancer Type | G9a Fold Change (Tumor vs. Normal) | GLP Fold Change (Tumor vs. Normal) | Reference |

| Colorectal Carcinoma | Significantly Increased | - | [6] |

| Hepatocellular Carcinoma | Significantly Increased | - | |

| Lung Adenocarcinoma | Significantly Increased | - | |

| Melanoma | Significantly Increased | Significantly Increased | [7] |

| Multiple Myeloma | High expression associated with worse outcome | High expression associated with worse outcome | [4] |

| Neuroblastoma | Higher in poorer prognosis tumors | Higher in poorer prognosis tumors | |

| Ewing Sarcoma | Higher in poorer prognosis tumors | Higher in poorer prognosis tumors |

Inhibitor Affinity and Potency

A number of small molecule inhibitors targeting G9a and GLP have been developed, providing valuable tools for research and potential therapeutic agents.

| Inhibitor | Target(s) | IC50 (nM) | Kd (nM) | Reference |

| UNC0642 | G9a/GLP | G9a: <2.5, GLP: <2.5 | G9a: 230, GLP: 62 | [8][9] |

| A-366 | G9a/GLP | G9a: 3.3, GLP: 38 | - | [9] |

| UNC0638 | G9a/GLP | G9a: <15, GLP: 19 | - | [9] |

| BIX-01294 | G9a/GLP | - | - | |

| MS0124 (4) | GLP-selective | GLP: 13, G9a: 440 | GLP: 40, G9a: 445 | [5] |

| MS012 (18) | GLP-selective | - | GLP: 46, G9a: 610 | [5] |

| MS8511 (8) | G9a/GLP (covalent) | - | G9a: 44, GLP: 46 | [8] |

Key Signaling Pathways Involving G9a/GLP

G9a/GLP are integrated into several critical signaling pathways, often acting as key repressors of gene expression programs.

3.1. The p53 Tumor Suppressor Pathway

G9a and GLP can directly impact the p53 pathway. They have been shown to methylate p53 at lysine 373, a modification that is associated with the repression of p53's transcriptional activity.[5] This provides a direct mechanism by which G9a/GLP overexpression can contribute to tumorigenesis by dampening the p53-mediated tumor suppressor response.

3.2. The NF-κB Signaling Pathway

The G9a/GLP complex is involved in the negative regulation of the NF-κB signaling pathway, which is a key player in inflammation and immunity. G9a can be recruited to the promoters of pro-inflammatory genes by NF-κB family members, such as RelB, leading to H3K9me2 deposition and transcriptional silencing.[10][11] This function is particularly important in the context of endotoxin (B1171834) tolerance in macrophages.

3.3. DNA Damage Response

G9a and GLP are critical components of the DNA damage response (DDR). They are rapidly recruited to sites of DNA double-strand breaks. The catalytic activity of G9a is required for the early recruitment of key DNA repair factors like 53BP1 and BRCA1. Inhibition of G9a's catalytic activity impairs both homologous recombination and non-homologous end joining repair pathways, leading to increased sensitivity to ionizing radiation.

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for G9a/GLP

This protocol outlines the key steps for performing a ChIP experiment to identify the genomic loci occupied by G9a or GLP.

1. Cell Cross-linking:

- Culture cells to 80-90% confluency.

- Add formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

- Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

- Wash cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing:

- Harvest cells and lyse them in a buffer containing protease inhibitors.

- Isolate the nuclei and resuspend them in a nuclear lysis buffer.

- Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.

3. Immunoprecipitation:

- Pre-clear the chromatin with Protein A/G beads.

- Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for G9a or GLP. A no-antibody or IgG control should be run in parallel.

- Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.

- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

4. Elution and Reverse Cross-linking:

- Elute the chromatin from the beads using an elution buffer.

- Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.

- Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification:

- Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

- The purified DNA can then be analyzed by qPCR for specific loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Start [label="Cells in Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Crosslinking [label="1. Formaldehyde Cross-linking"];

Lysis [label="2. Cell Lysis & Chromatin Shearing"];

IP [label="3. Immunoprecipitation with G9a/GLP Antibody"];

Reverse_Crosslinking [label="4. Elution & Reverse Cross-linking"];

Purification [label="5. DNA Purification"];

Analysis [label="Analysis (qPCR or ChIP-seq)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Crosslinking;

Crosslinking -> Lysis;

Lysis -> IP;

IP -> Reverse_Crosslinking;

Reverse_Crosslinking -> Purification;

Purification -> Analysis;

}

In Vitro Histone Methyltransferase (HMT) Assay

This protocol describes a method to measure the enzymatic activity of recombinant G9a/GLP.

1. Reaction Setup:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).

- In a microfuge tube, combine the reaction buffer, a histone H3 peptide substrate (e.g., H3 1-21), and the recombinant G9a/GLP enzyme.

- If testing inhibitors, pre-incubate the enzyme with the compound for a defined period.

2. Initiation of Reaction:

- Initiate the methyltransferase reaction by adding S-adenosyl-L-[methyl-³H]-methionine (radioactive SAM).

- Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

3. Reaction Termination and Detection:

- Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

- Wash the P81 paper multiple times with sodium carbonate buffer to remove unincorporated radioactive SAM.

- Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the enzyme activity.

Western Blotting for H3K9me2

This protocol is for detecting changes in global H3K9me2 levels in cells.

1. Histone Extraction:

- Harvest cells and lyse them in a hypotonic buffer to isolate nuclei.

- Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M H₂SO₄).

- Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.

2. SDS-PAGE and Transfer:

- Determine the protein concentration of the histone extracts.

- Separate the histones (e.g., 15 μg per lane) on a 15% SDS-polyacrylamide gel.

- Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for H3K9me2 overnight at 4°C.

- Wash the membrane with TBST.

- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane with TBST.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Normalize the H3K9me2 signal to the signal from a total histone H3 antibody.

Conclusion and Future Directions

G9a and GLP are central players in the epigenetic regulation of the genome. Their fundamental roles in gene silencing, development, and the maintenance of cellular identity are well-established. The growing body of evidence linking their dysregulation to cancer and other diseases has positioned them as attractive targets for therapeutic intervention. The development of potent and selective inhibitors has provided invaluable tools to probe their functions and holds promise for novel therapeutic strategies. Future research will likely focus on further elucidating the context-dependent functions of the G9a/GLP complex, identifying the full spectrum of their non-histone substrates, and translating the current understanding of their biology into effective clinical applications. This guide provides a solid foundation for researchers and drug developers to navigate the complexities of G9a/GLP biology and contribute to this exciting field.

References

- 1. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinicopathological significance of G9A expression in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular and functional anticancer effects of GLP/G9a inhibition by UNC0646 in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. The Lysine Methyltransferase G9a in Immune Cell Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The NF-κB Factor RelB and Histone H3 Lysine Methyltransferase G9a Directly Interact to Generate Epigenetic Silencing in Endotoxin Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of PROTACs: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, a revolutionary modality has emerged, shifting the paradigm from protein inhibition to targeted protein elimination. Proteolysis-Targeting Chimeras, or PROTACs, are heterobifunctional molecules engineered to hijack the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively degrade proteins of interest (POIs). This technology opens up new avenues for therapeutic intervention, particularly for targets previously deemed "undruggable" by conventional small molecule inhibitors.[1][2][3] This in-depth technical guide provides a comprehensive overview of PROTAC technology, including its core mechanism, key components, experimental evaluation, and quantitative data for researchers, scientists, and drug development professionals.

Core Principles of PROTAC Technology

PROTACs are rationally designed molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4][5][6] The fundamental principle of PROTAC action is to induce proximity between the POI and an E3 ligase, thereby facilitating the ubiquitination and subsequent degradation of the target protein.

The Mechanism of Action: A Catalytic Cycle

The PROTAC-mediated degradation process is a catalytic cycle involving several key steps:

-

Ternary Complex Formation: A PROTAC molecule simultaneously binds to a POI and an E3 ubiquitin ligase, forming a transient ternary complex (POI-PROTAC-E3).[2][3]

-

Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface-exposed lysine (B10760008) residues on the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.[1][3][7]

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and degrades the target protein into small peptides.[2][3][7]

-

PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting in a catalytic manner. This allows for sustained protein degradation at sub-stoichiometric concentrations.[1][3][7]

References

- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]

- 7. benchchem.com [benchchem.com]

The PROTAC MS8709: A Novel Degrader of G9a/GLP for Cancer Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MS8709, a first-in-class proteolysis targeting chimera (PROTAC) designed to induce the degradation of the histone methyltransferases G9a and G9a-like protein (GLP). Aberrant expression and activity of G9a/GLP have been implicated in the pathogenesis of various cancers, making them promising therapeutic targets. This compound offers a novel approach by not only inhibiting the catalytic activity of these enzymes but also eliminating the entire protein, thereby addressing both their catalytic and non-catalytic oncogenic functions.[1][2][3][4][5] This document outlines the mechanism of action of this compound, summarizes key preclinical data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Concepts and Mechanism of Action

This compound is a heterobifunctional molecule that consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to G9a/GLP, based on the G9a/GLP inhibitor UNC0642.[4][6][7] By simultaneously recruiting both the E3 ligase and the target proteins (G9a and GLP), this compound facilitates the ubiquitination of G9a and GLP, marking them for degradation by the proteasome.[1][3][7] This degradation-based approach provides a more comprehensive inhibition of G9a/GLP functions compared to traditional small molecule inhibitors that only block the catalytic domain.[1][3]

The degradation of G9a/GLP by this compound is dependent on the ubiquitin-proteasome system (UPS) and the VHL E3 ligase.[1][7] This has been demonstrated in studies where pre-treatment with a VHL ligand antagonist or a proteasome inhibitor rescues the degradation of G9a and GLP induced by this compound.[7] Furthermore, this compound does not alter the mRNA levels of G9a or GLP, confirming that its effect is at the protein level through degradation rather than transcriptional regulation.[6][7]

dot

Caption: Mechanism of action of this compound as a PROTAC degrader of G9a/GLP.

G9a/GLP Signaling in Cancer

G9a and its homolog GLP are histone methyltransferases that primarily catalyze the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[1][4] In various cancers, G9a/GLP are overexpressed and their activity contributes to tumorigenesis through several mechanisms:[1][2][8]

-

Silencing of Tumor Suppressor Genes: By depositing repressive H3K9me2 marks on the promoters of tumor suppressor genes, G9a/GLP can lead to their silencing, thereby promoting uncontrolled cell growth and proliferation.

-

Non-Histone Protein Methylation: G9a/GLP can also methylate non-histone proteins, including the tumor suppressor p53.[6][9] Methylation of p53 by G9a/GLP has been shown to inhibit its activity, providing another avenue for G9a/GLP to contribute to cancer development.[6]

-

Regulation of Oncogenic Signaling Pathways: G9a has been implicated in the modulation of key cancer-related signaling pathways, including the Wnt/β-catenin and mTOR pathways.[1][8]

By inducing the degradation of G9a/GLP, this compound can potentially reverse these oncogenic effects, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth.

dot

Caption: Oncogenic signaling roles of G9a/GLP in cancer.

Quantitative Data Summary

The following tables summarize the in vitro degradation and anti-proliferative activities of this compound in various cancer cell lines, as well as its pharmacokinetic properties in mice.

| Cell Line | Cancer Type | G9a DC₅₀ (nM) | GLP DC₅₀ (nM) |

| 22Rv1 | Prostate Cancer | 274 ± 2 | 260 ± 53 |

| DC₅₀: Half-maximal degradation concentration | |||

| Table 1: In Vitro Degradation Efficiency of this compound. [10] |

| Cell Line | Cancer Type | GI₅₀ (µM) |

| 22Rv1 | Prostate Cancer | 4.1 |

| K562 | Leukemia | 2.0 |

| H1299 | Lung Cancer | 5.0 |

| GI₅₀: Half-maximal growth inhibition concentration | ||

| Table 2: Anti-proliferative Activity of this compound. [1][4] |

| Parameter | Value | Unit |

| Dosing Route | Intraperitoneal (IP) | - |

| Dose | 50 | mg/kg |

| Cₘₐₓ | 27 ± 0.6 | µM |

| Time to Cₘₐₓ | 0.5 | hours |

| Plasma Concentration at 8h | > 5 | µM |

| Cₘₐₓ: Maximum plasma concentration | ||

| Table 3: Pharmacokinetic Profile of this compound in Mice. [6][7][11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis for G9a/GLP Degradation

This protocol is used to assess the degradation of G9a and GLP proteins in cancer cells following treatment with this compound.

dot

Caption: Workflow for Western blot analysis.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., 22Rv1, K562, H1299) are seeded in appropriate culture vessels and allowed to adhere.[7] Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[7][10]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with a protease inhibitor cocktail.[3][7] The lysates are incubated on ice and then centrifuged to pellet cell debris.[3][7]

-

Protein Quantification: The protein concentration of the supernatants is determined using a BCA protein assay kit.[3][7]

-

Sample Preparation and SDS-PAGE: An equal amount of protein (typically 10-30 µg) for each sample is mixed with Laemmli sample buffer and heated.[3][7] The samples are then loaded onto a polyacrylamide gel (e.g., 4-15% gradient gel) and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3][7]

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with primary antibodies specific for G9a, GLP, and a loading control (e.g., β-actin or Vinculin). Following washes, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software, and the levels of G9a and GLP are normalized to the loading control.

Cell Viability Assay

This protocol is used to determine the effect of this compound on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density.[7]

-

Compound Treatment: The following day, cells are treated with a serial dilution of this compound or a vehicle control.[7]

-

Incubation: The plates are incubated for an extended period (e.g., 5-8 days) to allow for effects on cell proliferation to become apparent.[7]

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or a luminescence-based assay like CellTiter-Glo.[7]

-

Data Analysis: The absorbance or luminescence readings are measured using a plate reader. The data is normalized to the vehicle-treated control wells, and the half-maximal growth inhibition (GI₅₀) values are calculated using a non-linear regression analysis.[7]

In Vivo Pharmacokinetic Study

This protocol describes the assessment of the pharmacokinetic properties of this compound in a mouse model.

Methodology:

-

Animal Model: Male mice (e.g., C57BL/6) are used for the study.

-

Compound Administration: A single dose of this compound (e.g., 50 mg/kg) is administered via intraperitoneal (IP) injection.[1][7]

-

Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 0.5, 1, 2, 4, 8 hours).

-

Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.

-

LC-MS/MS Analysis: The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and AUC (area under the curve).

Conclusion

This compound represents a promising new tool for cancer research and a potential therapeutic candidate. Its unique mechanism of action as a PROTAC degrader of G9a/GLP allows for the comprehensive inhibition of both the catalytic and non-catalytic functions of these oncogenic proteins. The preclinical data presented in this guide demonstrate its potent in vitro and in vivo activity in various cancer models. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to further investigate the potential applications of this compound in oncology.

References

- 1. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications [mdpi.com]

- 2. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. G9a and Glp Methylate Lysine 373 in the Tumor Suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of the First-in-class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular and functional anticancer effects of GLP/G9a inhibition by UNC0646 in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

The PROTAC MS8709: A Technical Guide to its Potent Degradation of G9a/GLP and Impact on H3K9 Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS8709 has emerged as a first-in-class Proteolysis Targeting Chimera (PROTAC) that potently and selectively induces the degradation of the histone methyltransferases G9a and G9a-like protein (GLP).[1] These enzymes are the primary writers of histone H3 lysine (B10760008) 9 mono- and di-methylation (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1] Aberrant G9a/GLP activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on H3K9 methylation, and detailed protocols for key experimental assessments.

Introduction: Targeting the G9a/GLP Complex

G9a (EHMT2) and GLP (EHMT1) are closely related lysine methyltransferases that form a heterodimeric complex essential for depositing H3K9me1 and H3K9me2 in euchromatic regions.[2][3] These methylation marks play a critical role in regulating gene expression, and their dysregulation is a hallmark of numerous malignancies. Traditional therapeutic strategies have focused on the development of small molecule inhibitors that target the catalytic activity of G9a/GLP. However, these approaches do not address the non-catalytic scaffolding functions of these proteins, which also contribute to their oncogenic potential.

This compound represents a paradigm shift in targeting G9a/GLP. As a PROTAC, it is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery. This compound is composed of a ligand that binds to G9a/GLP (derived from the inhibitor UNC0642), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] This ternary complex formation facilitates the polyubiquitination of G9a and GLP, marking them for degradation by the 26S proteasome.[1] This degradation-based approach not only ablates the catalytic activity but also eliminates the entire protein, thereby nullifying any non-catalytic functions.

Mechanism of Action: The PROTAC Approach

The mechanism of action of this compound involves the formation of a ternary complex between G9a/GLP, this compound, and the VHL E3 ligase complex. This proximity-induced ubiquitination and subsequent degradation are central to its function.

Quantitative Effects of this compound

The efficacy of this compound has been quantified through various in vitro and cellular assays, demonstrating its potent and selective degradation of G9a/GLP and its impact on cell viability.

G9a and GLP Degradation

This compound induces potent, concentration-dependent, and time-dependent degradation of both G9a and GLP in cancer cell lines.

Table 1: Half-maximal Degradation Concentration (DC50) of this compound in 22Rv1 Prostate Cancer Cells [5][6][7][8]

| Target Protein | DC50 (nM) |

| G9a | 274 |

| GLP | 260 |

Table 2: Time-Dependent Degradation of G9a and GLP by this compound (3 µM) in 22Rv1 Cells [1][6]

| Time Point | G9a Degradation | GLP Degradation |

| 4 hours | Degradation observed | Degradation observed |

| 24 hours | Complete degradation | Complete degradation |

| 48 hours | Sustained degradation | Sustained degradation |

Anti-proliferative Activity

The degradation of G9a/GLP by this compound leads to a significant reduction in the viability of various cancer cell lines.

Table 3: Half-maximal Growth Inhibition (GI50) of this compound in Cancer Cell Lines [8]

| Cell Line | Cancer Type | GI50 (µM) |

| 22Rv1 | Prostate Cancer | 4.1 |

| K562 | Leukemia | 2 |

| H1299 | Lung Cancer | 5 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blotting for G9a, GLP, and H3K9me2

This protocol is for assessing the protein levels of G9a, GLP, and the histone mark H3K9me2 following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-G9a, anti-GLP, anti-H3K9me2, anti-Histone H3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the protein band intensities, normalizing to the loading control and histone H3 for H3K9me2.

Cell Viability Assay (CCK-8)

This protocol is for determining the anti-proliferative effect of this compound on cancer cell lines using the Cell Counting Kit-8 (CCK-8).[9][10][11][12][13]

Materials:

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 7 days).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the GI50 value using a non-linear regression curve fit.

Selectivity Profiling: Radioactive Methyltransferase Assay

This protocol outlines a general method for assessing the selectivity of this compound against a panel of other methyltransferases using a radioactive assay.[14][15][16][17]

Materials:

-

Recombinant methyltransferase enzymes

-

Specific histone or peptide substrates

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Assay buffer

-

Scintillation fluid

-

Filter paper or plates for capturing methylated substrate

-

Scintillation counter

Procedure:

-

Reaction Setup: In a reaction plate, combine the assay buffer, the specific methyltransferase, its substrate, and this compound at a high concentration (e.g., 10 µM).

-

Initiate Reaction: Start the reaction by adding [³H]-SAM.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

-

Reaction Quenching: Stop the reaction.

-

Capture of Methylated Substrate: Transfer the reaction mixture to a filter paper or plate that binds the substrate.

-

Washing: Wash the filter to remove unincorporated [³H]-SAM.

-

Scintillation Counting: Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of each methyltransferase by this compound compared to a vehicle control.

Selectivity of this compound

A critical aspect of a therapeutic agent is its selectivity. This compound has been shown to be highly selective for G9a and GLP. In a screening against a panel of 21 other protein methyltransferases, this compound at a concentration of 10 µM did not show significant inhibition (>50%) of any of the other tested enzymes.[1][6] This high selectivity minimizes the potential for off-target effects.

Conclusion

This compound is a potent and selective degrader of the G9a/GLP histone methyltransferase complex. By inducing the degradation of these key epigenetic regulators, this compound effectively reduces H3K9me2 levels and exhibits robust anti-proliferative activity in various cancer cell models. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the fields of epigenetics, cancer biology, and drug discovery who are interested in utilizing and further investigating this promising therapeutic agent. The PROTAC approach embodied by this compound offers a powerful strategy to overcome the limitations of traditional enzyme inhibitors and holds significant potential for the development of novel cancer therapies.

References

- 1. Discovery of the First-in-Class G9a/GLP PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | G9a/GLP degrader | Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 10. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 11. dojindo.co.jp [dojindo.co.jp]

- 12. apexbt.com [apexbt.com]

- 13. toolsbiotech.com [toolsbiotech.com]

- 14. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Rapid and direct measurement of methyltransferase activity in about 30 min - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Influence: A Technical Guide to the Non-Catalytic Functions of G9a/GLP in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The histone methyltransferases G9a (EHMT2) and GLP (EHMT1) are well-established epigenetic regulators, primarily known for their catalytic activity in mono- and dimethylating histone H3 at lysine (B10760008) 9 (H3K9me1/2), leading to transcriptional repression. However, a growing body of evidence reveals that G9a and GLP exert significant influence on cancer biology through mechanisms independent of their methyltransferase activity. These non-catalytic functions, primarily involving protein scaffolding and protein-protein interactions, are emerging as critical drivers of oncogenesis, impacting DNA repair, transcriptional regulation, and protein stability. This technical guide provides an in-depth exploration of these non-catalytic roles, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to inform future research and therapeutic strategies.

Introduction

G9a and its homolog GLP form a heterodimeric complex that is the primary enzyme responsible for H3K9me1/2 in euchromatin. Dysregulation of G9a/GLP expression and activity is a common feature in a wide range of cancers, where it is often associated with the silencing of tumor suppressor genes. Consequently, inhibitors targeting the catalytic SET domain of G9a/GLP have been developed as potential anti-cancer therapeutics.

However, the singular focus on catalytic inhibition may overlook the multifaceted nature of G9a/GLP's contribution to malignancy. These proteins possess distinct domains, including ankyrin repeats, that mediate a complex network of protein-protein interactions. Through these interactions, G9a/GLP can act as molecular scaffolds, bringing together various proteins to regulate diverse cellular processes in a manner that does not require their methyltransferase function. Understanding these non-catalytic roles is paramount for a comprehensive appreciation of G9a/GLP's oncogenic functions and for the development of more effective therapeutic interventions. This guide will dissect the key non-catalytic functions of G9a/GLP in cancer, focusing on their scaffolding roles in transcriptional regulation and their methyltransferase-independent functions in the DNA damage response.

Non-Catalytic Scaffolding in Transcriptional Regulation

Beyond their repressive roles, G9a and GLP can function as transcriptional coactivators through scaffolding mechanisms that are independent of their catalytic activity. This duality highlights their context-dependent roles in gene expression.

One of the most well-characterized examples of G9a's scaffolding function is in the context of nuclear receptor signaling. G9a can act as a coactivator for the Glucocorticoid Receptor (GR) by facilitating the recruitment of other coactivators, such as p300 and CARM1, to GR target genes.[1] This function is independent of G9a's methyltransferase activity, as demonstrated by the use of the G9a-specific inhibitor UNC0646, which does not affect its coactivator function.[[“]]

G9a's scaffolding role also extends to the regulation of the tumor suppressor p53. In a methylation-independent mechanism, human G9a can augment p53-dependent transcription of pro-apoptotic genes like Bax and Puma.[1][3] This is achieved through G9a's interaction with the histone acetyltransferase p300/CBP, leading to increased histone acetylation at the promoters of these target genes.[1]

Furthermore, the G9a/GLP complex is known to interact with a variety of other proteins, including DNA methyltransferases (DNMTs), components of the Polycomb Repressive Complex 2 (PRC2), and transcription factors, suggesting a broader scaffolding role in coordinating different layers of epigenetic regulation.[4][5][6] The interaction with WIZ and CDYL1 is also crucial for the stability and function of the G9a/GLP complex.[7][8]

Signaling Pathway: G9a as a Transcriptional Coactivator Scaffold

Caption: G9a/GLP scaffolding function in transcriptional coactivation.

Methyltransferase-Independent Role in DNA Damage Response

A critical non-catalytic function of G9a is its involvement in the DNA damage response (DDR), specifically in promoting homologous recombination (HR) repair of DNA double-strand breaks (DSBs). This function is independent of its histone methyltransferase activity.

Upon DNA damage, G9a is phosphorylated by Casein Kinase 2 (CK2) at Serine 211, which promotes its recruitment to chromatin.[5][9] At the site of damage, G9a directly interacts with the Replication Protein A (RPA) complex. This interaction is crucial for the subsequent loading of RPA and the RAD51 recombinase onto single-stranded DNA, key steps in the initiation of HR.[5][9] The importance of this non-catalytic function is underscored by experiments showing that a catalytically dead mutant of G9a can still rescue the HR defect in G9a-deficient cells.[5]

The inhibition of this G9a-RPA interaction sensitizes cancer cells to DNA damaging agents, providing a rationale for targeting this non-catalytic function in cancer therapy.[5]

Signaling Pathway: G9a in DNA Damage Response

Caption: G9a's methyltransferase-independent role in DNA repair.

Quantitative Data Summary

The following tables summarize key quantitative findings related to the non-catalytic functions of G9a/GLP in cancer.

Table 1: Effect of G9a Depletion on DNA Damage and Cell Survival

| Cell Line | Treatment | Endpoint Measured | Result in G9a-KO vs. WT | Reference |

| HCT116 | Ionizing Radiation (10 Gy) | DNA Damage (Comet Assay Tail Moment) | Increased tail moment, indicating more DNA damage. | [5][10] |

| HCT116 | VP16 (40 µM) | DNA Damage (γ-H2AX foci) | Persistent γ-H2AX foci, indicating impaired repair. | [5][11] |

| HCT116 | DNA Damaging Agents | Cell Survival (Colony Formation Assay) | Significantly lower survival rate. | [5] |

Table 2: G9a's Non-Catalytic Role in Homologous Recombination

| Cell Line | Assay | Condition | Result | Reference |

| U2OS | DR-GFP Reporter Assay | G9a Knockdown | Significant decrease in HR efficiency. | [12] |

| U2OS | DR-GFP Reporter Assay | Treatment with UNC0638 (G9a inhibitor) | Significant decrease in HR efficiency. | [12] |

| HCT116 G9a-KO | RPA Foci Formation | Rescue with wild-type G9a | Rescue of RPA foci formation. | [5] |

| HCT116 G9a-KO | RPA Foci Formation | Rescue with catalytically dead G9a | Rescue of RPA foci formation. | [5] |

Key Experimental Protocols

This section provides an overview of essential methodologies used to investigate the non-catalytic functions of G9a/GLP.

Co-Immunoprecipitation (Co-IP) to Identify Protein Interactions

This protocol is used to demonstrate the physical association between G9a/GLP and its interacting partners in a cellular context.

Workflow:

Caption: A generalized workflow for co-immunoprecipitation.

Detailed Steps:

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with low detergent concentration or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors to maintain protein-protein interactions.[13][14]

-

Pre-clearing: Incubate the cell lysate with control IgG and Protein A/G beads for 1 hour at 4°C to reduce non-specific binding to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for G9a or GLP overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer or by using a gentle elution buffer (e.g., glycine-HCl, pH 2.5).

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.[15][16]

DR-GFP Reporter Assay for Homologous Recombination

This cell-based assay is used to quantify the efficiency of homologous recombination (HR).

Workflow:

Caption: Workflow for the DR-GFP homologous recombination assay.

Detailed Steps:

-

Cell Line Generation: Establish a stable cell line containing the DR-GFP reporter construct integrated into the genome. The DR-GFP reporter consists of two inactive GFP cassettes. One cassette is mutated and contains an I-SceI endonuclease recognition site, while the other is a truncated GFP fragment that can serve as a template for HR.[9][17][18]

-

Induction of Double-Strand Breaks: Transfect the cells with an expression vector for the I-SceI endonuclease. I-SceI will introduce a specific DSB in the mutated GFP cassette.

-

Homologous Recombination: If HR occurs, the truncated GFP fragment is used as a template to repair the DSB, resulting in a functional GFP gene.

-

Flow Cytometry Analysis: After a set period (e.g., 48-72 hours) to allow for repair and GFP expression, harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. This percentage is a direct measure of HR efficiency.[9][17]

-